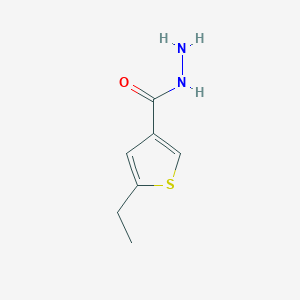

5-Ethylthiophene-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

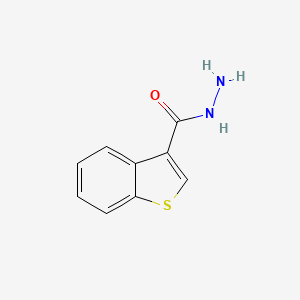

The compound of interest, 5-Ethylthiophene-3-carbohydrazide, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) is accomplished by acid-assisted polycondensation from a monohalogen substituted thiophene-based derivative . Similarly, ethyl 2-methylthiophene-3-carboxylate is prepared from commercially available 2-methylthiophene using a process that avoids strong bases and cryogenic conditions, yielding the product in 52% overall yield . These methods highlight the practicality and efficiency of synthesizing thiophene derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using various analytical techniques. For example, the characterization of PEDOT involved X-ray diffraction (XRD), cyclic voltammetry (CV), infrared spectrum (IR), UV–vis absorbance spectroscopy, and scanning electron microscopy (SEM) . These techniques provide detailed information about the molecular structure, electronic properties, and morphology of the synthesized compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions to form various heterocyclic compounds. Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, for instance, can react with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives. It can also undergo condensation with hydrazine to afford carbohydrazide derivatives, which can be further transformed into oxadiazole or triazole derivatives . These reactions demonstrate the reactivity and functionalization potential of thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, revealing novel fluorescence characteristics . Additionally, the preparation and reactions of 2-amino- and 2-acetamido-4-methylthiazole-5-carbohydrazides were studied, leading to a revision of the literature and questioning the status of substances prepared from incorrectly identified compounds .

Aplicaciones Científicas De Investigación

Synthesis in Medicinal Chemistry

- Carbohydrazide derivatives, including those related to 5-Ethylthiophene-3-carbohydrazide, have been synthesized and evaluated for their antiviral activity. One such compound showed a significant reduction in the viral plaques of Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

- Other research has focused on the synthesis of new thieno[2,3-c]pyridazine derivatives starting from carbohydrazide compounds (Bakhite, Mohamed, & Radwan, 2002).

Corrosion Protection

- Carbohydrazide-pyrazole compounds, including derivatives of 5-Ethylthiophene-3-carbohydrazide, have been investigated for their corrosion protection behavior on mild steel in acidic solutions. These compounds demonstrated high inhibition efficiency, suggesting their potential application in corrosion protection (Paul, Yadav, & Obot, 2020).

Dye Synthesis

- Research into the synthesis of dyes has utilized carbohydrazide derivatives. For instance, dyes synthesized from these compounds exhibited fluorescence in the red and near-infrared spectrum, indicating their potential use in fluorescence studies (Ulrich, Goeb, Nicola, Retailleau, & Ziessel, 2007).

Anticonvulsant Activity

- 5-Ethylthiophene-3-carbohydrazide derivatives have been evaluated for anticonvulsant activity. A study synthesized and tested several such compounds, finding some to be active in seizure models without significant neurotoxicity (Kulandasamy, Adhikari, & Stables, 2009).

Biological Activity Studies

- Some derivatives of 5-Ethylthiophene-3-carbohydrazide have shown inhibitory activities against various biological targets, suggesting their potential as chemotherapeutic agents (Wang, Zheng, Liu, & Chen, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

5-ethylthiophene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-6-3-5(4-11-6)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIQQMWVFFEKHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397400 |

Source

|

| Record name | 5-ethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-3-carbohydrazide | |

CAS RN |

438225-57-1 |

Source

|

| Record name | 5-ethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1274280.png)

![{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine](/img/structure/B1274281.png)

![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)